molecular formula C9H10INO2 B14341612 Carbamic acid, (2-iodophenyl)-, ethyl ester CAS No. 98952-64-8

Carbamic acid, (2-iodophenyl)-, ethyl ester

Cat. No.: B14341612
CAS No.: 98952-64-8
M. Wt: 291.09 g/mol
InChI Key: DNKIYMNEYFDMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-iodophenyl)-, ethyl ester is an organic compound with the molecular formula C9H10INO2 It is a derivative of carbamic acid where the hydrogen atom of the amino group is replaced by an ethyl group and the phenyl ring is substituted with an iodine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-iodophenyl)-, ethyl ester typically involves the reaction of 2-iodoaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Iodoaniline+Ethyl chloroformateCarbamic acid, (2-iodophenyl)-, ethyl ester+HCl\text{2-Iodoaniline} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-Iodoaniline+Ethyl chloroformate→Carbamic acid, (2-iodophenyl)-, ethyl ester+HCl

The reaction is usually conducted at room temperature under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-iodophenyl)-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include oxidized carbamates or corresponding acids.

    Reduction Reactions: Products include alcohols or amines derived from the reduction of the ester group.

Scientific Research Applications

Carbamic acid, (2-iodophenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (2-iodophenyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The iodine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the iodine substitution, resulting in different chemical properties and reactivity.

    Carbamic acid, (4-iodophenyl)-, ethyl ester: Similar structure with iodine substitution at the para position, leading to different steric and electronic effects.

    Carbamic acid, (2-bromophenyl)-, ethyl ester: Similar structure with bromine substitution, affecting the compound’s reactivity and interactions.

Uniqueness

Carbamic acid, (2-iodophenyl)-, ethyl ester is unique due to the presence of the iodine atom at the ortho position of the phenyl ring. This substitution significantly influences the compound’s chemical reactivity, binding affinity, and potential applications. The iodine atom’s size and electronegativity contribute to the compound’s distinct properties compared to its analogs with different halogen substitutions.

Properties

CAS No.

98952-64-8

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

ethyl N-(2-iodophenyl)carbamate

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

DNKIYMNEYFDMPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.